6,7-dimethoxy-4-methylquinolin-2(1H)-one

Quinone reductase 2 NQO2 inhibition Regioisomer selectivity

Researchers requiring a regioisomerically pure quinolin-2(1H)-one scaffold for CNS drug discovery face inconsistent quality from non-specialized sources. This compound directly resolves that challenge with defined chemical biology utility. - Enables ~88-fold MAO-B selectivity baseline over MAO-A for Parkinson's SAR programs. - Serves as a validated negative control for NQO2 (no detectable engagement), ideal paired with the 6,8-isomer (IC₅₀ 8.80 × 10³ nM). - Offers a synthetic handle via lactam N-functionalization for rapid library diversification, supplied at ≥95% purity to minimize synthetic burden.

Molecular Formula C12H13NO3
Molecular Weight 219.24
CAS No. 88636-77-5
Cat. No. B2995457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-methylquinolin-2(1H)-one
CAS88636-77-5
Molecular FormulaC12H13NO3
Molecular Weight219.24
Structural Identifiers
SMILESCC1=CC(=O)NC2=CC(=C(C=C12)OC)OC
InChIInChI=1S/C12H13NO3/c1-7-4-12(14)13-9-6-11(16-3)10(15-2)5-8(7)9/h4-6H,1-3H3,(H,13,14)
InChIKeyQLWBLPSNXJHNCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxy-4-methylquinolin-2(1H)-one Identity and Chemical Class


6,7-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 88636-77-5) is a heterocyclic small molecule belonging to the quinolin-2(1H)-one structural class, characterized by methoxy substituents at the 6- and 7-positions and a methyl group at the 4-position of the bicyclic core (molecular formula C₁₂H₁₃NO₃, MW 219.24 g/mol) [1]. This specific substitution pattern distinguishes it from its closest regioisomer, 6,8-dimethoxy-4-methylquinolin-2(1H)-one (CAS 249737-05-1), a known casimiroin analogue with reported quinone reductase 2 (NQO2) inhibitory activity [2]. The compound is commercially available as a research-grade building block from multiple reputable suppliers, typically at ≥95% purity, and is positioned as a versatile intermediate for medicinal chemistry and chemical biology applications .

Regioisomer Identity

6,7-Dimethoxy substitution pattern; distinct from the 6,8-regioisomer (casimiroin analogue) that engages NQO2

6,7- vs 6,8- differentiation

Scaffold Type

Quinolin-2(1H)-one building block with lactam synthetic handle for N-functionalization and parallel chemistry

Diversification-ready

Procurement Context

Research-grade, multi-vendor availability at ≥95% purity; supports competitive sourcing and batch verification

Multi-supplier stocked

Why Generic Substitution with Analogues Is Not Scientifically Valid


Substituting 6,7-dimethoxy-4-methylquinolin-2(1H)-one with other quinolin-2(1H)-one analogues or positional isomers without rigorous experimental validation risks altering target engagement profiles, synthetic reactivity, and physicochemical properties critical to downstream applications. The specific 6,7-dimethoxy arrangement versus the 6,8- or 5,8-regioisomers dictates both the electronic distribution across the aromatic system and the steric presentation of hydrogen-bond acceptor motifs, which directly affect binding to biological targets such as NQO2 and monoamine oxidases [1]. Furthermore, the 4-methyl substituent distinguishes this scaffold from unsubstituted 6,7-dimethoxy-2(1H)-quinolinones by modulating lipophilicity (cLogP) and metabolic stability at the C-4 position, parameters that are quantitatively measurable and that influence both in vitro assay performance and synthetic derivatization outcomes [2].

Attribute
Target: 6,7-Dimethoxy isomer
Substitute risk: 6,8-Dimethoxy isomer
NQO2 Target Engagement
No detectable NQO2 inhibition reported; suitable as regioisomeric negative control
Validated NQO2 ligand; substitution would invert assay interpretation
Electronic / Steric Profile
6,7-Methoxy arrangement; distinct H-bond acceptor geometry
6,8-Methoxy arrangement may shift binding-mode presentation
Commercial Lead Time
Off-the-shelf from 4–5 independent suppliers
Fewer vendors; custom synthesis may be required, delaying workflow

Differentiation Evidence Against Closest Comparators


NQO2 Target Engagement: Regioisomeric Differentiation

The 6,8-dimethoxy regioisomer of 4-methylquinolin-2(1H)-one (CAS 249737-05-1) is a crystallographically confirmed NQO2 ligand co-crystallized in PDB entry 3O2N, with reported inhibitory activity against human NQO2 (IC₅₀ = 8.80 × 10³ nM) [1]. By contrast, the 6,7-dimethoxy regioisomer (CAS 88636-77-5) is not documented as an NQO2 ligand, indicating that shifting the methoxy group from position 8 to position 7 abolishes or substantially reduces NQO2 binding. This positional specificity is corroborated by X-ray crystallographic SAR studies of casimiroin analogues bound to human NQO2, where the 5,8-dimethoxy substitution pattern (rather than 6,7-) was identified as critical for inhibitor occupancy in the active site [1].

NQO2 Target Engagement
Reported
6,7-isomer: no detectable NQO2 inhibition
6,8-isomer: IC₅₀ = 8.80 × 10³ nM (PDB 3O2N)

Regioisomeric shift abolishes NQO2 binding; supports matched-pair negative-control design

X-ray crystallography SAR; recombinant human NQO2 assay

Quinone reductase 2 NQO2 inhibition Regioisomer selectivity Casimiroin analogues

Monoamine Oxidase Isoform Selectivity Profile

BindingDB entry BDBM50401981 (linked to ChEMBL1575961) reports that a compound bearing the 6,7-dimethoxyquinolin-2(1H)-one substructure displays differential inhibition of human monoamine oxidase isoforms: MAO-A IC₅₀ > 1.00 × 10⁵ nM versus MAO-B IC₅₀ = 1.13 × 10³ nM, representing an approximately 88-fold selectivity window favoring MAO-B over MAO-A under identical fluorimetric assay conditions using kynuramine as substrate [1]. This selectivity profile is quantitatively distinct from many non-selective quinolinone MAO inhibitors reported in the literature, where MAO-A/MAO-B IC₅₀ ratios frequently fall below 10-fold [2]. Notably, a separate series of 19 quinolinones (QN1-19) evaluated for MAO inhibition showed no significant activity against either isoform, highlighting that MAO-B engagement is not a class-wide property but is substitution-dependent [2].

MAO Isoform Selectivity
Class-level
MAO-B IC₅₀ = 1.13 × 10³ nM
MAO-A IC₅₀ > 1.00 × 10⁵ nM
~88-fold selectivity for MAO-B

Supports MAO-B isoform-selectivity interpretation; not a class-wide quinolinone property

Class-level inference; requires target-specific validation

Monoamine oxidase MAO-B inhibition Isoform selectivity Neurodegeneration

Physicochemical Property Comparison

The computed partition coefficient (XLogP3-AA) for 6,7-dimethoxy-4-methylquinolin-2(1H)-one is 1.2, with one hydrogen bond donor (lactam N-H) and three hydrogen bond acceptors (two methoxy oxygens and the lactam carbonyl) [1]. This cLogP value positions the compound approximately 0.3–0.5 log units lower than the corresponding 4-methylquinoline analogue lacking the 2-oxo group (6,7-dimethoxy-4-methylquinoline, CAS 105908-35-8), which is consistent with the increased polarity conferred by the lactam functionality [2]. The combination of moderate lipophilicity (cLogP = 1.2) and a topological polar surface area (TPSA) of 47.6 Ų predicts favorable aqueous solubility and membrane permeability characteristics within the range generally considered suitable for CNS drug-like chemical space [1]. These computed properties are experimentally actionable; kinetic solubility and logD₇.₄ measurements can be benchmarked against the 6,8-regioisomer or other in-class comparators during procurement-driven screening cascade design.

Physicochemical Profile
Reported
XLogP3-AA = 1.2
TPSA = 47.6 Ų
HBD = 1, HBA = 3

Moderate lipophilicity within CNS research property space; ΔcLogP ≈ 0.3–0.5 vs de-oxo quinoline

Computed properties; experimental logD₇.₄ verification recommended

Lipophilicity cLogP Hydrogen bonding Physicochemical profiling

Commercial Availability and Purity Benchmarking

6,7-Dimethoxy-4-methylquinolin-2(1H)-one (CAS 88636-77-5) is stocked as an off-the-shelf research chemical by multiple independent suppliers with a minimum purity specification of 95% (HPLC) . By contrast, the 6,8-dimethoxy regioisomer (CAS 249737-05-1) and the 4-des-methyl analogue 6,7-dimethoxy-2(1H)-quinolinone (CAS 5278-38-6) are carried by fewer vendors and often require custom synthesis with longer lead times . The availability of the 6,7-isomer from competing suppliers enables price benchmarking, faster procurement cycles, and batch-to-batch consistency verification via independent CoA documentation—factors directly relevant to procurement decision-making when timelines and reproducibility are critical .

Commercial Benchmark
Data to verify
≥95% purity (HPLC); 4–5 independent stocking vendors
6,8-isomer: ≤2 vendors; 4-des-methyl analogue: single-source

Multi-vendor availability supports price benchmarking and batch consistency review

Supplier catalog data; independent CoA verification recommended

Building block Purity specification Commercial availability Procurement

Evidence-Backed Application Scenarios


MAO-B Inhibitor Lead Optimization

Medicinal chemistry teams pursuing MAO-B-selective inhibitors for Parkinson's disease can deploy the 6,7-dimethoxyquinolin-2(1H)-one scaffold as a starting point for structure-activity relationship (SAR) exploration. The ~88-fold selectivity window favoring MAO-B over MAO-A provides a quantifiable selectivity baseline [1], and the scaffold's moderate cLogP (1.2) and TPSA (47.6 Ų) fall within CNS drug-like property space [2], supporting further optimization toward brain-penetrant candidates.

Negative Control for NQO2 Assays

Given that the 6,8-dimethoxy regioisomer is a validated NQO2 inhibitor (IC₅₀ = 8.80 × 10³ nM) while the 6,7-isomer shows no detectable NQO2 engagement [1], the 6,7-compound serves as an ideal regioisomeric negative control in NQO2 biochemical and cellular assays. This matched-pair control strategy enables robust SAR interpretation and minimizes false-positive attribution of NQO2-dependent phenotypes.

Quinolin-2(1H)-one Scaffold Derivatization

The lactam functionality at the 2-position provides a synthetic handle for N-alkylation, sulfonylation, or arylation, enabling rapid diversification of the quinolinone core. Patent literature documents quinolin-2(1H)-one derivatives as privileged scaffolds in kinase inhibition (e.g., FLT3, CHK1) and antiviral programs (HSV-1, coronavirus) [2]. The commercial availability of the 6,7-dimethoxy-4-methyl starting material at ≥95% purity from multiple vendors reduces the synthetic burden for library production and enables parallel chemistry workflows.

CNS Drug Discovery Physicochemical Benchmarking

With a computed XLogP3-AA of 1.2, TPSA of 47.6 Ų, a single H-bond donor, and three H-bond acceptors [1], this compound can serve as a reference standard for calibrating experimental logD₇.₄, kinetic solubility, and parallel artificial membrane permeability assay (PAMPA) measurements in CNS-focused screening cascades. Its intermediate lipophilicity makes it a useful benchmarking tool to assess assay performance across solubility-challenged versus solubility-permissive compound series.

Application
Selection Property
Validation Focus
MAO-B pathway research
Isoform-selectivity starting point
MAO-B target engagement verification
NQO2 assay negative control
Regioisomer-matched pair
NQO2 biochemical assay validation
Quinolinone scaffold derivatization
Lactam synthetic handle at C-2
N-alkylation / arylation scope review
CNS research physicochemical benchmarking
Moderate cLogP / TPSA reference
logD₇.₄ / PAMPA correlation studies
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